molecular formula C17H14O5 B11159902 methyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

methyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11159902
M. Wt: 298.29 g/mol
InChI Key: HNQJMXWXZKBHMI-UHFFFAOYSA-N
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Description

METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is a complex organic compound with a molecular formula of C17H14O5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE
  • ETHYL (6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE
  • N,N-DIMETHYL-2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETAMIDE

Uniqueness

METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETATE is unique due to its specific ester functional group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetate

InChI

InChI=1S/C17H14O5/c1-10-14(21-9-15(18)20-2)8-7-12-11-5-3-4-6-13(11)17(19)22-16(10)12/h3-8H,9H2,1-2H3

InChI Key

HNQJMXWXZKBHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)OC

Origin of Product

United States

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